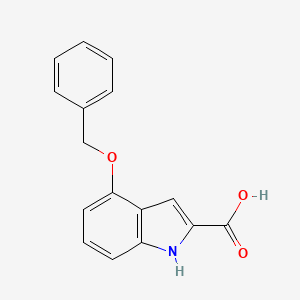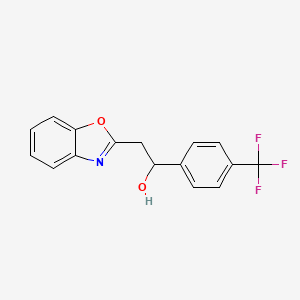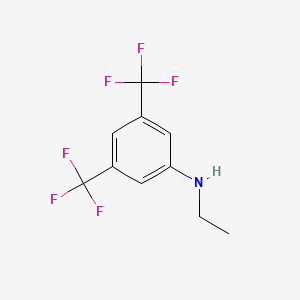
3,5-Bis(trifluoromethyl)-N-ethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(trifluoromethyl)-N-ethylaniline, also known as BTEA, is an organic compound and a derivative of aniline. It consists of a trifluoromethyl group attached to the nitrogen atom of an aniline molecule, and an ethyl group attached to the benzene ring. BTEA has a variety of applications in scientific research, including as a reagent for chemical synthesis, as a catalyst for biochemical reactions, and as a fluorescent dye. In addition, BTEA has been used to study the structure and function of proteins and other biomolecules.
Aplicaciones Científicas De Investigación
Molecular Structure and Magnetic Properties
A study by Dhifaoui et al. (2018) explored the molecular structure and magnetic properties of a new iron(III) hexacoordinated metalloporphyrin, which includes a bis(4-ethylaniline) complex. This compound demonstrates a low-spin iron(III) porphyrin complex with interesting magnetic data and cyclic voltammetry characteristics (Dhifaoui et al., 2018).
Synthesis of Pyridine Derivatives
Yang et al. (2013) reported on the regioselective synthesis of pyridine derivatives using ethyl 4,4,4-trifluoro-3-oxo-butyrate and 2,6-dimethyl-3,5-diacetyl-pyridine. This study highlights the potential of using such compounds in chemical syntheses (Yang et al., 2013).
Microwave-Assisted Synthesis for Bio-Evaluation
Jha and Atchuta Ramarao (2017) conducted a study on the microwave-assisted synthesis of novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogues. This research has implications for the development of compounds with potential antibacterial and antifungal activities (Jha & Atchuta Ramarao, 2017).
Enantioselective Synthesis in Pharmaceutical Applications
Ouyang et al. (2013) described an efficient process for synthesizing (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, a key chiral intermediate in pharmaceutical synthesis. This study is significant for the production of high-value chiral compounds (Ouyang et al., 2013).
Safety in Chemical Reactions
Leazer et al. (2003) provided insights into the safe and efficient bromination of 3,5-bis(trifluoromethyl)benzene and the preparation of related Grignard reagents. This research is crucial for ensuring safety in chemical reactions involving potentially explosive materials (Leazer et al., 2003).
Biocatalysis for Chiral Alcohol Production
Wang et al. (2011) identified a bacterial strain capable of asymmetrically reducing 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol. This discovery has implications for biocatalysis and the production of chiral alcohols (Wang et al., 2011).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that compounds with similar structures have been used in the synthesis of various drug molecules , suggesting a broad range of potential targets.
Mode of Action
It has been used as a building block in the synthesis of various compounds . For instance, it has been used in the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via a titanium-catalyzed hydroamination reaction .
Biochemical Pathways
It has been used in the synthesis of pyrazole derivatives, which are known to inhibit the growth of drug-resistant bacteria . This suggests that it may interact with biochemical pathways related to bacterial growth and drug resistance.
Pharmacokinetics
The presence of the trifluoromethyl group can potentially enhance the metabolic stability and bioavailability of the compound .
Result of Action
Compounds synthesized using it as a building block have shown potent inhibitory effects against drug-resistant bacteria .
Action Environment
The action of 3,5-Bis(trifluoromethyl)-N-ethylaniline can be influenced by various environmental factors. For instance, the synthesis of compounds using it as a building block often requires specific reaction conditions . Moreover, its stability and efficacy could potentially be affected by factors such as temperature, pH, and the presence of other chemical substances.
Propiedades
IUPAC Name |
N-ethyl-3,5-bis(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N/c1-2-17-8-4-6(9(11,12)13)3-7(5-8)10(14,15)16/h3-5,17H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIXGFNIYODSEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371166 |
Source


|
| Record name | 3,5-Bis(trifluoromethyl)-N-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49850-16-0 |
Source


|
| Record name | 3,5-Bis(trifluoromethyl)-N-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

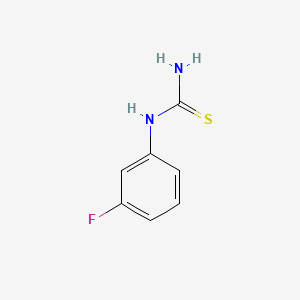

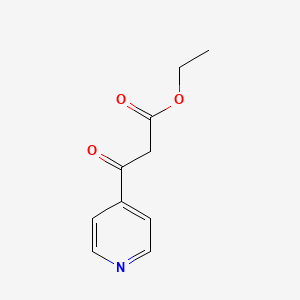
![1-[4-(1h-Indol-3-yl)pyridin-1(4h)-yl]ethan-1-one](/img/structure/B1333636.png)

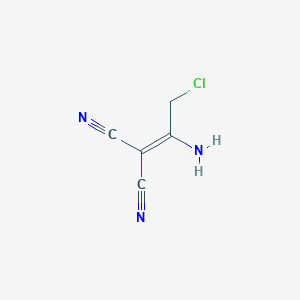
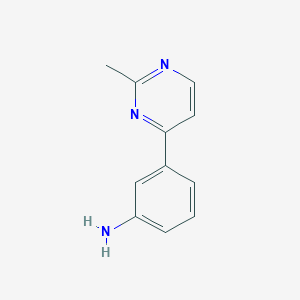

![Benzo[d]isoxazole-3-carboxylic Acid](/img/structure/B1333644.png)
